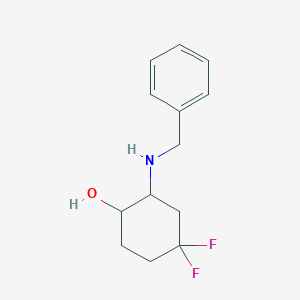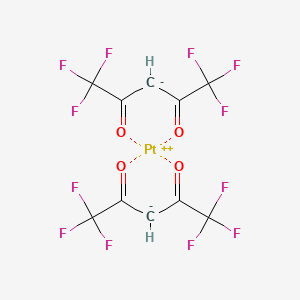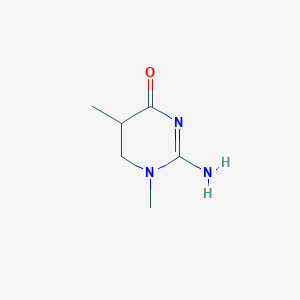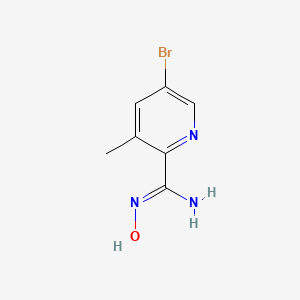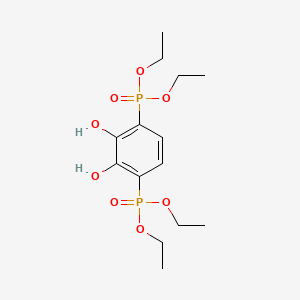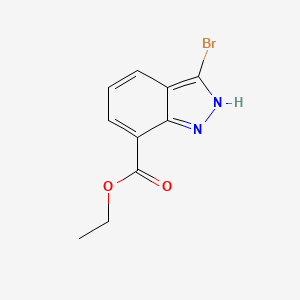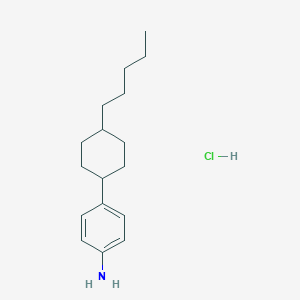![molecular formula C48H46N4O12 B15246916 2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid CAS No. 6937-19-5](/img/structure/B15246916.png)
2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((4,4’-(((1,1’,6,6’,7,7’-Hexahydroxy-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-8,8’-diyl)bis(methanylylidene))bis(azanylylidene))bis(benzoyl))bis(azanediyl))diaceticacid is a complex organic compound characterized by its unique binaphthalene core structure
Métodos De Preparación
The synthesis of 2,2’-((4,4’-(((1,1’,6,6’,7,7’-Hexahydroxy-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-8,8’-diyl)bis(methanylylidene))bis(azanylylidene))bis(benzoyl))bis(azanediyl))diaceticacid typically involves multi-step organic synthesis techniques. The process begins with the preparation of the binaphthalene core, followed by the introduction of various functional groups through a series of reactions including condensation, reduction, and acylation. Industrial production methods may involve optimizing these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Various substitution reactions can occur, particularly at the benzoyl and azanediyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-((4,4’-(((1,1’,6,6’,7,7’-Hexahydroxy-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-8,8’-diyl)bis(methanylylidene))bis(azanylylidene))bis(benzoyl))bis(azanediyl))diaceticacid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its ability to interact with specific molecular targets. The hexahydroxy and azanylylidene groups play a crucial role in binding to enzymes or receptors, influencing biochemical pathways. The binaphthalene core provides structural stability and facilitates interactions with other molecules, enhancing its efficacy in various applications.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2,2’-((4,4’-(((1,1’,6,6’,7,7’-Hexahydroxy-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-8,8’-diyl)bis(methanylylidene))bis(azanylylidene))bis(benzoyl))bis(azanediyl))diaceticacid stands out due to its unique binaphthalene core and the specific arrangement of functional groups. Similar compounds include:
- 2,2’,4,4’,6,6’-hexamethyl-1,1’-biphenyl
- 2,2’,3,3’,4,4’-hexahydroxy-1,1’-biphenyl-6,6’-dimethanol dimethyl ether These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, leading to different chemical properties and applications.
Propiedades
Número CAS |
6937-19-5 |
|---|---|
Fórmula molecular |
C48H46N4O12 |
Peso molecular |
870.9 g/mol |
Nombre IUPAC |
2-[[4-[[7-[8-[[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalen-1-yl]methylideneamino]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C48H46N4O12/c1-21(2)35-29-15-23(5)37(43(59)39(29)31(41(57)45(35)61)17-49-27-11-7-25(8-12-27)47(63)51-19-33(53)54)38-24(6)16-30-36(22(3)4)46(62)42(58)32(40(30)44(38)60)18-50-28-13-9-26(10-14-28)48(64)52-20-34(55)56/h7-18,21-22,57-62H,19-20H2,1-6H3,(H,51,63)(H,52,64)(H,53,54)(H,55,56) |
Clave InChI |
MWQSXLDULCHKJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NC3=CC=C(C=C3)C(=O)NCC(=O)O)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC6=CC=C(C=C6)C(=O)NCC(=O)O)O)O)C(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




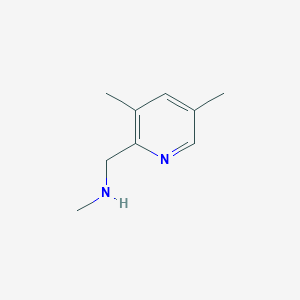
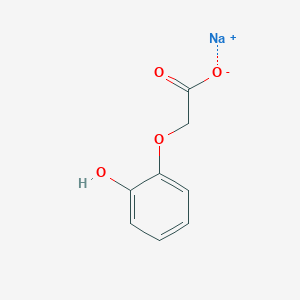
![3,5-Diphenyl-4H-4lambda~4~-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazol-4-one](/img/structure/B15246857.png)
![2,9-dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B15246868.png)
